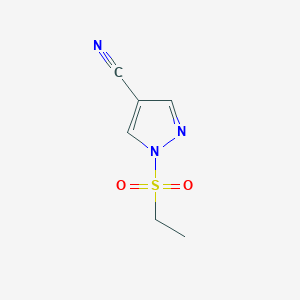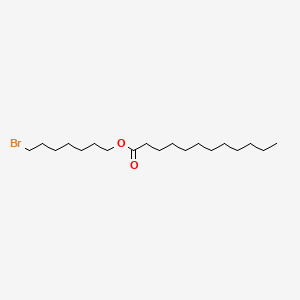
7-Bromoheptyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromoheptyl dodecanoate is an organic compound with the molecular formula C19H37BrO2 and a molecular weight of 377.4 g/mol . It features a terminal bromine atom and a non-polar tail, making it a versatile reagent in various chemical applications . This compound is primarily used in the building or modification of lipid nanoparticles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoheptyl dodecanoate typically involves the esterification of dodecanoic acid with 7-bromoheptanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromoheptyl dodecanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Nucleophilic Substitution: Produces various substituted heptyl dodecanoates depending on the nucleophile used.
Oxidation: Forms dodecanoic acid or heptyl ketones.
Reduction: Yields heptyl dodecanol.
Applications De Recherche Scientifique
7-Bromoheptyl dodecanoate is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the modification of lipid nanoparticles for drug delivery systems.
Medicine: Investigated for its potential in creating targeted drug delivery mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromoheptyl dodecanoate primarily involves its reactivity due to the presence of the bromine atom. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds . The non-polar tail of the compound allows it to interact with lipid membranes, making it useful in lipid nanoparticle formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromoheptyl acetate: Similar structure but with an acetate group instead of a dodecanoate group.
7-Bromoheptyl butyrate: Contains a butyrate group, making it shorter in chain length compared to dodecanoate.
7-Bromoheptyl hexanoate: Features a hexanoate group, also shorter in chain length.
Uniqueness
7-Bromoheptyl dodecanoate is unique due to its longer non-polar tail, which enhances its ability to interact with lipid membranes and makes it particularly useful in the formulation of lipid nanoparticles . This property distinguishes it from other similar compounds with shorter chain lengths .
Propriétés
Formule moléculaire |
C19H37BrO2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
7-bromoheptyl dodecanoate |
InChI |
InChI=1S/C19H37BrO2/c1-2-3-4-5-6-7-8-10-13-16-19(21)22-18-15-12-9-11-14-17-20/h2-18H2,1H3 |
Clé InChI |
TXQGBXUQXXZABM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


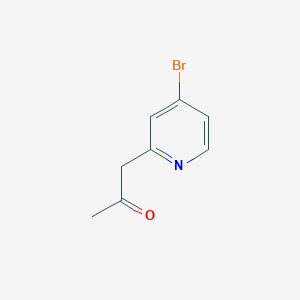
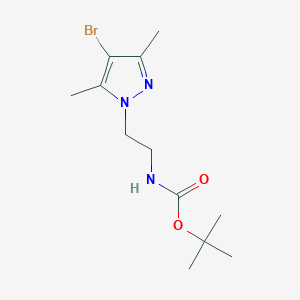
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)
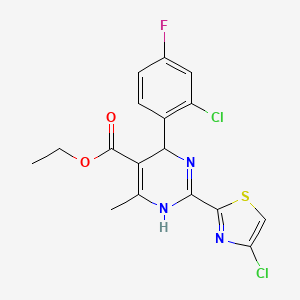
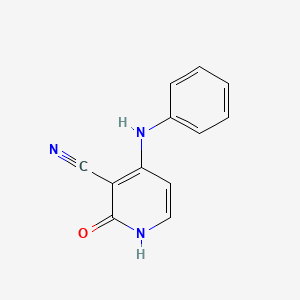
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
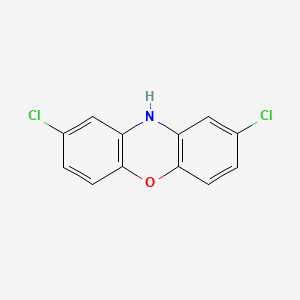
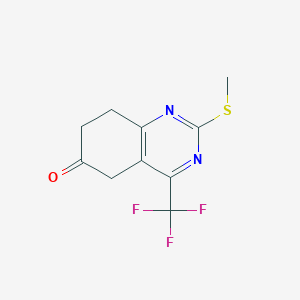
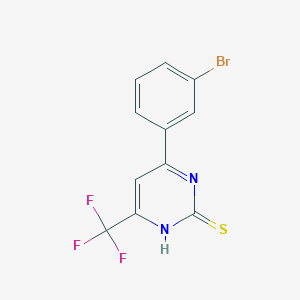
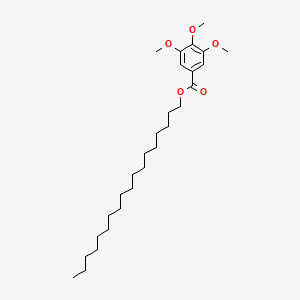

![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)
